Benzene-1,3,5-tricarbonitrile
Description
Significance and Research Context of Cyanated Aromatic Systems
Cyanated aromatic systems, or aromatic nitriles, represent a pivotal class of organic compounds with broad-ranging applications. google.com They serve as crucial intermediates in the synthesis of a wide array of functional molecules, including aldehydes, amides, amines, carboxylic acids, and tetrazoles. google.commdpi.com The cyano group's special electrical and structural characteristics make it a valuable functional group in the design and synthesis of new compounds. google.com
The significance of aromatic nitriles extends to various high-technology fields. They are integral components in the development of dyes, herbicides, insecticides, pharmaceuticals, and natural products. google.com In materials science, their rigid and often symmetrical structures are leveraged for the creation of advanced materials like polymers and nanostructured materials. ontosight.ai Furthermore, their high electron affinity makes them promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai
Historical Perspective of Benzene-1,3,5-tricarbonitrile in Chemical Synthesis
The synthesis of this compound has evolved with the broader advancements in organic synthesis. A common and established method for its preparation involves the cyanation of a pre-functionalized benzene (B151609) ring. One of the key approaches is the reaction of 1,3,5-tribromobenzene (B165230) with a cyanide source, such as copper(I) cyanide, often in a solvent like dimethylformamide (DMF). ontosight.ai This type of reaction, a nucleophilic substitution, has been a cornerstone in the synthesis of aromatic nitriles.
Advanced Structural Features and Their Implications for Reactivity
The structure of this compound is central to its chemical behavior and utility. The molecule possesses a planar and highly symmetrical C3-symmetric structure. The three cyano groups are strong electron-withdrawing groups, which significantly reduces the electron density of the benzene ring. nanotrun.com This electron deficiency has profound implications for the molecule's reactivity.
The reduced electron density on the aromatic ring makes it more susceptible to nucleophilic attack, a characteristic that is exploited in various synthetic applications. Conversely, the electrophilic substitution reactions that are typical for benzene are deactivated. The nitrile groups themselves are reactive functional groups that can participate in a variety of chemical transformations. cymitquimica.com They can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocyclic compounds.
This unique combination of a rigid, planar core and reactive peripheral functional groups makes this compound an excellent building block for the construction of larger, more complex molecular architectures. ontosight.ai Its structure is particularly well-suited for the design of covalent organic frameworks (COFs) and other porous materials, where the defined geometry of the molecule can be used to create highly ordered structures with specific properties. The high electron affinity resulting from the multiple cyano groups is a key property for its use in electronic materials. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLGUTWNGVJXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145972 | |
| Record name | Benzene-1,3,5-tricarbonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10365-94-3 | |
| Record name | 1,3,5-Benzenetricarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,5-Benzenetricarbonitrile | |
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| Record name | Benzene-1,3,5-tricarbonitrile | |
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| Record name | Benzene-1,3,5-tricarbonitrile | |
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| Record name | 1,3,5-Benzenetricarbonitrile | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Benzene-1,3,5-tricarbonitrile
Traditional methods for synthesizing this compound often rely on foundational reactions in organic chemistry that allow for the introduction of cyano groups onto an aromatic ring.
A primary and well-established method for the synthesis of aryl nitriles from aryl halides is the Rosenmund-von Braun reaction. organic-chemistry.orgwikipedia.orgsynarchive.comchem-station.com This reaction is particularly suited for the synthesis of this compound by utilizing 1,3,5-Tribromobenzene (B165230) as the starting material. The process involves the nucleophilic substitution of the bromine atoms with cyanide ions, facilitated by a copper(I) cyanide reagent. organic-chemistry.org
The reaction typically requires high temperatures, often in the range of 150-250°C, and is carried out in a high-boiling polar solvent such as dimethylformamide (DMF), nitrobenzene, or pyridine (B92270). organic-chemistry.orgthieme-connect.de The mechanism is believed to involve the oxidative addition of the aryl halide to a copper species, followed by reductive elimination to form the aryl nitrile. organic-chemistry.org While effective, the classical Rosenmund-von Braun procedure's harsh conditions can limit its compatibility with sensitive functional groups. thieme-connect.de Modifications to this method, such as the use of additives like L-proline, have been shown to promote the reaction at lower temperatures (80–120 °C), enhancing its applicability and functional group tolerance. thieme-connect.de
| Reactant | Reagent | Typical Solvents | Temperature Range (°C) | Key Features |
|---|---|---|---|---|
| 1,3,5-Tribromobenzene | Copper(I) Cyanide (CuCN) | DMF, Pyridine, Nitrobenzene | 150 - 250 | Classical high-temperature method. |
| Aryl Bromides/Iodides | CuCN / L-proline (additive) | DMF | 80 - 120 | Modified, lower-temperature method with improved functional group compatibility. thieme-connect.de |
Multi-step synthesis provides a versatile approach to this compound and its derivatives, allowing for precise control over the placement of substituents. pressbooks.pubyoutube.com A common strategy begins with the nitration of benzene (B151609) to form 1,3,5-trinitrobenzene (B165232). The nitro groups are meta-directing, facilitating the introduction of the third nitro group into the desired symmetrical position.
Following the exhaustive nitration, the 1,3,5-trinitrobenzene is reduced to the corresponding 1,3,5-triaminobenzene. This reduction can be achieved using various methods, including catalytic hydrogenation. The resulting triamine is a key intermediate. The final step involves the conversion of the three amino groups into nitrile groups. This is typically accomplished via the Sandmeyer reaction, where each amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a cyanide salt, often in the presence of a copper catalyst, replaces the diazonium groups with cyano groups, yielding the final product, this compound. youtube.com
Electrochemical methods represent a modern and sustainable approach to the synthesis of nitriles. acs.org These techniques offer advantages such as mild reaction conditions, high selectivity, and reduced waste generation compared to traditional methods. acs.orgresearchgate.net The electrochemical synthesis of aromatic nitriles can be achieved from various precursors, including primary amines, oximes, and aldehydes. acs.orgbohrium.com
In the case of amine oxidation, an electrochemical cell is used to directly convert primary amines to nitriles, offering a sustainable pathway to these valuable compounds. acs.org Another approach involves the conversion of aldehydes to nitriles using a nitrogen source like hydroxylamine (B1172632) sulfate, mediated by an electrochemically generated redox couple such as Cl⁻/ClO⁻. bohrium.com Recent advancements have also focused on the development of innovative electrode materials and electrocatalysts, including metal-organic frameworks (MOFs), to improve the efficiency and selectivity of nitrile synthesis. acs.org While not always applied directly to the synthesis of this compound itself, these electrochemical strategies are highly relevant for the synthesis of a wide range of related aromatic nitrile compounds. acs.orgresearchgate.net
| Precursor | Nitrogen Source (if applicable) | Key Features | General Yields |
|---|---|---|---|
| Primary Amines | N/A | Direct oxidation of the amine functional group. acs.org | Variable, substrate-dependent. |
| Aromatic Aldehydes | Hydroxylamine Sulfate | Transition-metal-free; uses a redox mediator. bohrium.com | Moderate to high. |
| Oximes | N/A | Direct, halogen-free conversion using inexpensive electrodes like lead and graphite (B72142). acs.org | Up to 81% for aromatic nitriles. acs.org |
Novel Synthetic Approaches and Catalyst Development
Ongoing research focuses on developing more efficient, environmentally friendly, and versatile methods for synthesizing symmetrically substituted benzene rings.
Malononitrile (B47326) is a highly reactive C-H acidic compound that is a versatile building block in organic synthesis, particularly in reactions that form carbon-carbon bonds. tandfonline.com The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound like malononitrile with a carbonyl group, is a cornerstone of its chemistry. bhu.ac.inrsc.orgnih.gov This reaction is typically the first step in tandem or domino reactions that lead to the formation of complex heterocyclic or carbocyclic systems. researchgate.net
While direct cyclotrimerization of malononitrile itself to form this compound is not a standard route, multi-component reactions involving malononitrile can be used to construct highly substituted benzene rings. For instance, a one-pot multi-component cyclization has been developed that uses malononitrile, an α-bromoacetate, an aromatic aldehyde, and pyridine to produce polysubstituted benzene derivatives. bohrium.com Such strategies highlight the potential of using simple, reactive precursors like malononitrile to build the benzene core with multiple functional groups in a single, efficient step.
Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. scranton.edu This includes the use of environmentally benign solvents like water, development of solvent-free reaction conditions, and the use of energy-efficient technologies such as microwave irradiation and sonochemistry. nih.govchim.it
For example, a green, pseudo-seven component reaction has been developed for the synthesis of tris-cyclohexylamino-oxo-benzene-1,3,5-tricarboxylates, a derivative of the benzene-1,3,5-trisubstituted core. This method employs the Passerini reaction in water, an eco-friendly solvent, and achieves high yields in very short reaction times (10-15 minutes). researchgate.netwikipedia.orgmdpi.com Similarly, sonochemical methods, which use ultrasonic irradiation to promote reactions, have been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives. nih.govmdpi.comresearchgate.netambeed.com These protocols often use water as a solvent, drastically reduce reaction times to as little as five minutes, and are considered significantly "greener" than classical heating methods. nih.govresearchgate.net These examples demonstrate a clear trend towards developing sustainable synthetic routes for molecules based on the 1,3,5-substituted benzene framework.
Functionalization Strategies of Benzene-1,3,5-tricarboxamides
Benzene-1,3,5-tricarboxamides (BTAs) are of significant interest due to their ability to self-assemble into supramolecular polymers, making them ideal for the development of functional biomaterials. nih.gov The modularity of BTAs allows for precise control over the density of functionalities presented on the surface of the resulting fibrous structures. nih.gov However, functionalizing only one of the three side chains often involves lengthy synthetic routes and results in limited yields. nih.gov
A more efficient approach to functionalized BTAs involves starting with commercially available 5-aminoisophthalic acid. This method circumvents the need for desymmetrization of the core, thereby reducing the number of synthetic steps and avoiding statistical product mixtures. nih.gov This strategy leads to an "inversed" amide connectivity for one of the side chains. Studies have confirmed that these inversed amide BTAs (iBTAs) still form the necessary intermolecular hydrogen bonds to assemble into supramolecular polymers, similar to their symmetrical counterparts. nih.gov
These BTA-based supramolecular polymers have been functionalized with various moieties for specific biological applications. For instance, charged end groups have been introduced for the intracellular delivery of siRNA, and peptides have been attached to promote cell adhesion. nih.gov Furthermore, the periphery of columnar structures formed by discotic BTA molecules has been decorated with carbohydrates to facilitate cellular uptake and with biotin (B1667282) to create scaffolds for protein binding. nih.gov To demonstrate the versatility of this functionalization approach, iBTAs have been decorated with fluorescent dyes to visualize their co-assembly with standard BTAs. nih.gov
A typical procedure for creating functional biomaterials involves the synthesis of BTA monomers, followed by their purification and subsequent self-assembly into supramolecular polymers. researchgate.net These materials can then be functionalized with cell-adhesive peptides through either dynamic covalent imine bonds or supramolecular ureidopyrimidinone (UPy) moieties. researchgate.net
| Functional Group | Application | Reference |
| Charged end groups | Intracellular siRNA delivery | nih.gov |
| Peptides | Cell adhesion | nih.govresearchgate.net |
| Carbohydrates | Cellular uptake | nih.gov |
| Biotin | Protein binding scaffolds | nih.gov |
| Fluorescent dyes | Visualization of self-assembly | nih.gov |
Reactivity Studies and Derivatization
The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the three nitrile groups. This electronic characteristic governs its susceptibility to both nucleophilic and electrophilic attacks, as well as its behavior in photochemical reactions.
Nucleophilic and Electrophilic Aromatic Substitution Reactions
Aromatic substitution reactions are fundamental to the derivatization of benzene and its derivatives. These reactions are broadly classified as either electrophilic or nucleophilic, depending on the nature of the attacking species.
Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile displaces a leaving group on the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitrile groups in this compound, is crucial for activating the ring towards nucleophilic attack. libretexts.org These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. libretexts.org The reaction generally proceeds via an addition-elimination mechanism. While specific examples of SNAr on this compound are not extensively detailed in the provided literature, the principles suggest it would be highly susceptible to such reactions, particularly if a suitable leaving group is present.
Electrophilic Aromatic Substitution (EAS): In contrast to SNAr, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The electron-withdrawing nitrile groups in this compound deactivate the ring towards electrophilic attack, making these reactions more challenging compared to unsubstituted benzene. msu.edumasterorganicchemistry.com Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation typically require harsh conditions and the use of strong catalysts to generate a potent electrophile. msu.edumasterorganicchemistry.com The substitution pattern is directed to the meta position relative to the existing substituents.
| Reaction Type | Attacking Species | Effect of Nitrile Groups | General Mechanism |
| Nucleophilic Aromatic Substitution | Nucleophile | Activating | Addition-Elimination |
| Electrophilic Aromatic Substitution | Electrophile | Deactivating | Two-step (formation of benzenonium ion) |
Photochemical Reactions and Alkylation
This compound exhibits interesting reactivity under photochemical conditions. Irradiation of a solution of 1,3,5-tricyanobenzene in acetonitrile (B52724) in the presence of toluene (B28343) leads to the formation of 1-benzyl-3,5-dicyanobenzene and 1-benzyl-3,5,6-tricyanobenzene. rsc.org This reaction proceeds through a photoinduced electron-transfer mechanism, followed by the removal of a proton from the toluene radical cation and subsequent coupling of the resulting radical anion and radical. rsc.org This photochemical process represents a method for the alkylation of the this compound ring.
Formation of Polyfunctional Aromatic Systems
The synthesis of polyfunctional aromatic compounds often involves the assembly of complex backbones from substituted building blocks. researchgate.net While direct examples of using this compound for this purpose are not explicitly provided, its reactive nature makes it a potential precursor. For instance, the chemical reduction of 1,3,5-tricyanobenzene can lead to the formation of an unstable radical anion that undergoes dimerization at a ring carbon. researchgate.netutah.edu This reactivity highlights its potential to form larger, more complex aromatic systems.
Derivatization for Specific Applications (e.g., Peptides)
The derivatization of aromatic compounds is crucial for their application in various fields, including peptide science. For example, 2,4-dinitrofluorobenzene is a well-known reagent used for the analysis of N-terminal amino acids in polypeptide chains through nucleophilic aromatic substitution. libretexts.org While direct derivatization of this compound for peptide applications is not extensively documented in the provided sources, the functionalization of its derivative, benzene-1,3,5-tricarboxamide, with peptides suggests the potential for such applications. researchgate.netacs.org The development of methods to directly link peptides to the this compound core could open new avenues for creating novel peptide-based materials and therapeutics. For instance, the synthesis of 3,5-difluorotyrosine-containing peptides demonstrates the utility of modified aromatic amino acids in probing biological systems. nih.gov
Advanced Spectroscopic Characterization and Computational Chemistry
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of Benzene-1,3,5-tricarbonitrile, revealing key details about its molecular framework and functional groups.
Due to the high degree of symmetry (D₃h point group) in the this compound molecule, its NMR spectra are characteristically simple. All three aromatic protons are chemically equivalent, as are the three carbon atoms to which they are attached. Likewise, the three carbons bearing nitrile groups are equivalent, and the three nitrile carbons are also equivalent to each other.
The ¹H NMR spectrum is therefore expected to exhibit a single sharp signal (a singlet) in the aromatic region, as there are no adjacent, non-equivalent protons to cause spin-spin coupling. The ¹³C NMR spectrum is predicted to show only three distinct signals, corresponding to the three unique carbon environments.
| Nucleus | Number of Signals | Expected Multiplicity | Predicted Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|---|---|
| ¹H | 1 | Singlet | 7.0 - 8.5 | Aromatic C-H |
| ¹³C | 3 | Singlet | 120 - 140 | Aromatic C-H |
| Singlet | 110 - 125 | Aromatic C-CN | ||
| Singlet | 115 - 120 | -C≡N |
Vibrational spectroscopy provides direct evidence of the functional groups present in this compound. The FTIR spectrum, often recorded using a KBr wafer technique, is dominated by the characteristic absorption of the nitrile groups. nih.gov
Key vibrational modes include:
Nitrile (C≡N) Stretching: A strong, sharp absorption band is expected in the region of 2260–2220 cm⁻¹. This is a highly characteristic peak for nitriles.
Aromatic C-H Stretching: These absorptions typically appear as weaker bands above 3000 cm⁻¹.
Aromatic C=C Ring Stretching: Multiple bands of variable intensity are expected in the 1600–1400 cm⁻¹ region, which are characteristic of the benzene (B151609) ring.
Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,3,5-substitution pattern can be observed in the fingerprint region, typically between 900 and 675 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Nitrile C≡N Stretch | 2260 - 2220 | Strong, Sharp |
| Aromatic C=C Ring Stretch | 1600 - 1400 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula C₉H₃N₃ corresponds to a molecular weight of approximately 153.14 g/mol . nih.govchemscene.com The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at an m/z value of 153.
While a detailed experimental fragmentation pattern is not provided, logical fragmentation pathways for aromatic nitriles would include the loss of neutral molecules like hydrogen cyanide (HCN, 27 u) or radicals such as the cyano radical (·CN, 26 u). The stability of the aromatic ring suggests that the molecular ion will be relatively abundant.
Raman spectroscopy, which is sensitive to changes in polarizability, is an excellent complementary technique to IR for studying this compound. Due to the molecule's high symmetry, vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum. Particularly, the symmetric "ring breathing" mode of the 1,3,5-substituted benzene ring is expected to produce a strong and characteristic Raman signal. The symmetric stretch of the C≡N triple bonds would also be highly Raman active.
The precise three-dimensional arrangement of atoms and molecules in the solid state has been determined by single-crystal X-ray diffraction. nih.gov This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular packing in the crystal lattice. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value / Reference |
|---|---|
| CCDC Deposition Number | 125960 nih.gov |
| Associated Publication (DOI) | 10.1107/S0108270195004483 nih.gov |
Computational Chemistry and Theoretical Modeling
Theoretical calculations are employed to predict and complement experimental findings regarding the geometry, electronic structure, and properties of this compound. Methods such as Density Functional Theory (DFT) can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with IR and Raman spectra, and calculate electronic properties.
Several properties for this compound have been determined through computational methods. For instance, the gas-phase standard enthalpy of formation (ΔfH°gas) has been calculated using semi-empirical methods. nist.gov Other computed descriptors provide insight into the molecule's polarity and potential for intermolecular interactions. chemscene.com
| Property | Value | Method / Source |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | 509.6 kJ/mol | Semi-empirical nist.gov |
| Electron Affinity (EA) | 1.840 ± 0.015 eV | LPES (Experimental) nist.gov |
| Topological Polar Surface Area (TPSA) | 71.4 Ų | Computed chemscene.com |
| LogP | 1.30164 | Computed chemscene.com |
| Hydrogen Bond Acceptors | 3 | Computed chemscene.com |
| Hydrogen Bond Donors | 0 | Computed chemscene.com |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool for elucidating the electronic structure and properties of this compound. Calculations, often employing the B3LYP functional, have been used to analyze both the neutral molecule and its radical anion. utah.edu
Upon the addition of an electron to form the radical anion, [TCB]•⁻, DFT calculations show that all molecular orbitals increase in energy. utah.edu Such studies are crucial for understanding the redox behavior of the molecule. Theoretical investigations into anion-π interactions involving TCB have also been performed, highlighting its electron-accepting nature. rsc.org DFT methods are instrumental in predicting the geometries and energetics of TCB interacting with other molecules, which is fundamental for simulating more complex systems.
Table 1: Selected Computational Data for this compound and its Radical Anion Note: The following is an interactive data table. Click on the headers to sort the data.
| Species | Computational Method | Calculated Property | Value |
|---|---|---|---|
| [TCB]•⁻ | DFT B3LYP/6-31+G(2d,2p) | Orbital Energy Shift upon reduction | All orbitals increase in energy |
Energy Decomposition Analysis
Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between molecules into physically meaningful components, such as electrostatics, exchange-repulsion, polarization, and charge transfer. This analysis provides a detailed understanding of the nature of intermolecular forces.
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions.
For this compound, MEP analysis reveals a highly significant feature: the center of the aromatic ring possesses a region of positive electrostatic potential. rsc.orgnih.gov This is a direct consequence of the strong inductive and resonance electron-withdrawing effects of the three symmetrically placed cyano groups, which pull electron density away from the benzene ring. rsc.orgnih.gov This positive region, often referred to as a "π-hole," makes the face of the aromatic ring an electrophilic site, capable of attracting and forming non-covalent bonds with anions and other electron-rich species. rsc.orgrsc.org The MEP map clearly illustrates why TCB is an excellent candidate for participating in anion-π interactions, a key element in its role in crystal engineering and molecular recognition. rsc.org
Table 2: Calculated Molecular Electrostatic Potential (MEP) Features of this compound Note: The following is an interactive data table. Click on the headers to sort the data.
| Molecular Region | Electrostatic Potential | Implication |
|---|---|---|
| Center of aromatic ring (π-region) | Positive (π-hole) | Favorable for interaction with anions/nucleophiles |
Simulations of Intermolecular Interactions
Computational simulations are essential for studying the non-covalent interactions that govern how this compound molecules assemble in the solid state or interact with other molecules in solution. These simulations, often employing high-level ab initio methods like Møller–Plesset perturbation theory (MP2), provide detailed energetic and structural information about these interactions. chimia.ch
A prominent area of study is the formation of molecular complexes, such as the 1:1 complex formed between TCB and hexamethylbenzene (B147005) (HMB). rsc.orgresearchgate.net In this system, the electron-poor TCB molecule stacks face-to-face with the electron-rich HMB molecule, driven by favorable donor-acceptor interactions.
Furthermore, simulations have been extensively used to model the anion-π interactions between TCB and various anions, such as fluoride, chloride, and bromide. chimia.ch These calculations, at levels like MP2/aug-cc-pVDZ, can predict the geometry of these complexes, identifying whether the anion sits (B43327) directly above the center of the ring or interacts with the C-H bonds. chimia.ch Such studies have proposed that in addition to the typical anion-π complex, σ-type complexes and C-H···anion hydrogen bonding motifs are also energetically possible, providing a comprehensive picture of TCB's interaction landscape. chimia.ch
Applications in Advanced Materials Science and Engineering
Integration into Covalent Organic Frameworks (COFs)
Benzene-1,3,5-tricarbonitrile is a key precursor in the synthesis of a specific class of COFs known as Covalent Triazine Frameworks (CTFs). These materials are characterized by their high thermal and chemical stability, inherent porosity, and tunable electronic properties, making them suitable for a variety of applications.
Design and Synthesis of Cyanide-Based COFs
The primary method for synthesizing CTFs from this compound is through an ionothermal trimerization reaction of the nitrile groups. bohrium.comnih.gov This process typically involves heating the monomer in the presence of a molten salt catalyst, such as zinc chloride (ZnCl₂), at high temperatures (around 400 °C). bohrium.comnih.gov The nitrile groups cyclotrimerize to form highly stable triazine rings, which act as the linking nodes in the resulting framework. bohrium.com
The synthesis conditions, including the monomer-to-catalyst ratio, reaction time, and temperature, have a significant impact on the final properties of the CTF. acs.orgmdpi.com For instance, careful control over these parameters can influence the degree of crystallinity and the surface area of the material. Lower temperatures and specific monomer-to-ZnCl₂ ratios can lead to the formation of crystalline frameworks with moderate surface areas, while higher temperatures may result in amorphous materials with significantly larger surface areas. acs.orgmdpi.com
A notable example is the synthesis of CTF-0, a covalent triazine framework prepared directly from the trimerization of 1,3,5-tricyanobenzene. nih.gov Research has shown that crystalline versions of CTF-0 can be obtained with surface areas around 500 m²·g⁻¹, while amorphous versions can exhibit surface areas as high as 2000 m²·g⁻¹. acs.orgmdpi.com
| Framework | Monomer | Synthesis Method | Key Findings | Reference |
|---|---|---|---|---|
| CTF-0 | This compound | Ionothermal trimerization with ZnCl₂ | Reaction conditions influence crystallinity and porosity. Crystalline forms have surface areas ~500 m²/g, while amorphous forms can reach 2000 m²/g. | acs.orgmdpi.com |
| TBTN-COF | 2,4,6-trimethylthis compound (a derivative) | Not specified | Designed for photocatalytic H₂O₂ production with enhanced charge separation. | bojdyslab.org |
Role of this compound in COF Topology and Functionality
The C3-symmetric nature of this compound is fundamental to the topology of the resulting CTFs. The molecule acts as a trigonal building block, and upon cyclotrimerization, it forms two-dimensional (2D) layered structures. These layers are composed of interconnected triazine rings and phenyl units, creating a porous, sheet-like network. The layers then stack upon one another, typically through π-π interactions, to form the final three-dimensional material.
The inherent nitrogen-rich structure, a direct consequence of the triazine linkages formed from the nitrile groups, imparts specific functionalities to the COF. The nitrogen atoms can act as active sites for catalysis and can enhance the affinity of the material for certain molecules, such as carbon dioxide. acs.orgmdpi.com The extended π-conjugation across the framework, facilitated by the aromatic nature of both the benzene (B151609) rings and the triazine linkages, is crucial for the material's electronic and optical properties, which are central to its use in photocatalysis. nih.gov
Photocatalytic Applications of COFs
Covalent Triazine Frameworks derived from this compound and its derivatives have shown significant promise as metal-free heterogeneous photocatalysts. Their semiconductor properties, characterized by appropriate bandgaps and efficient charge carrier mobility, enable them to absorb light and generate electron-hole pairs for driving chemical reactions. nih.gov
One of the major applications of these CTFs is in photocatalytic hydrogen evolution from water. nih.govnih.govrsc.org The high chemical stability of the triazine-based framework allows it to function in aqueous environments without significant degradation. The performance of these materials can be tuned by modifying their structure and properties. For instance, enhancing the crystallinity or creating ultrathin nanosheets can improve the efficiency of charge separation and transfer, leading to higher hydrogen evolution rates. nih.gov
Furthermore, these COFs have been successfully employed in the degradation of organic pollutants in water. nih.govbohrium.com For example, CTFs have demonstrated high efficiency in the photocatalytic degradation of dyes like methylene (B1212753) blue and rhodamine B under visible light irradiation. bohrium.comindexcopernicus.com The porous structure of the CTF allows for the adsorption of pollutant molecules, bringing them into close proximity with the photo-generated reactive oxygen species, such as hydroxyl radicals, which are responsible for their decomposition. indexcopernicus.com
In a specific application, a cyanide-based COF synthesized from a derivative of this compound, 2,4,6-trimethylthis compound, was designed for the photocatalytic production of hydrogen peroxide. This material exhibited efficient charge separation, a key factor for high photocatalytic activity. bojdyslab.org
| Application | COF System | Key Findings | Reference |
|---|---|---|---|
| Hydrogen Evolution | Covalent Triazine Frameworks (CTFs) | Performance is influenced by crystallinity and morphology. Ultrathin nanosheets show enhanced activity. | nih.gov |
| Pollutant Degradation | Covalent Triazine Frameworks (CTFs) | Effective in degrading organic dyes like methylene blue and rhodamine B under visible light. | bohrium.comindexcopernicus.com |
| Hydrogen Peroxide Production | TBTN-COF (from a derivative) | Demonstrates efficient charge separation for enhanced photocatalytic activity. | bojdyslab.org |
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
While this compound is a well-established building block for COFs, its application as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers is less explored in the scientific literature. The majority of research on MOFs with a similar C3-symmetric benzene core utilizes the carboxylate analogue, 1,3,5-benzenetricarboxylic acid (H₃BTC), which readily coordinates to metal ions.
Ligand Design and Coordination Chemistry (e.g., Cu-BTC systems)
In the context of MOF design, ligands with multiple coordination sites are essential for forming extended, porous networks. While the nitrile groups of this compound can potentially coordinate to metal centers, the carboxylate groups of H₃BTC generally form stronger and more predictable coordination bonds with a wider range of metal ions. This has led to the extensive development of MOFs based on H₃BTC, such as the well-known Cu-BTC (also known as HKUST-1). researchgate.net
The coordination chemistry of nitrile-containing ligands in MOFs is an area of active research. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. However, the linear geometry of the C≡N bond and its weaker coordinating ability compared to carboxylates can lead to different structural outcomes. There are examples of coordination polymers being formed from more complex tricyanobenzoylbenzene ligands with silver(I) ions, demonstrating the feasibility of nitrile coordination in framework materials. However, specific examples utilizing this compound as the sole or primary ligand to build stable, porous MOFs are not widely reported.
Structural Diversity and Tunability of MOFs/CPs
The structural diversity and tunability of MOFs are highly dependent on the geometry of the organic ligand and the coordination preferences of the metal ion. For MOFs based on the analogous 1,3,5-benzenetricarboxylate (BTC) ligand, a wide variety of structures have been synthesized with different metal ions, leading to frameworks with diverse pore sizes, shapes, and functionalities. bohrium.comnih.gov For instance, the reaction of Ni(II) with BTC can lead to the formation of two-dimensional coordination polymers. nih.gov
The potential use of this compound as a ligand could, in principle, lead to novel MOF and coordination polymer structures. The different coordination geometry and strength of the nitrile group compared to the carboxylate group would likely result in different framework topologies and properties. However, due to the limited number of reported studies, the full potential for structural diversity and tunability of MOFs and coordination polymers based on this compound remains largely unexplored.
Catalytic Activity of MOFs
Metal-Organic Frameworks constructed using linkers derived from the this compound structural motif have demonstrated significant potential as heterogeneous catalysts. The catalytic activity often arises from the coordinatively unsaturated metal sites, the functional groups on the organic linkers, or a synergistic effect between the two.
While direct studies on MOFs from this compound are emerging, research on analogous MOFs, such as those from benzene-1,3,5-tricarboxylic acid (BTC), provides insight into their catalytic capabilities. For instance, copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC) has been recognized for its excellent catalytic activity in various organic reactions, including oxidations and click chemistry. researchgate.net The tunable nature of the metal centers and the porous structure of these MOFs allow for the creation of complex and highly active catalytic designs. researchgate.net
Furthermore, cobalt and cadmium-based MOFs utilizing the benzene-1,3,5-tricarboxylate linker have been shown to exhibit high catalytic activity for hydrogen production from the methanolysis of sodium borohydride. rsc.org For example, a cadmium-based MOF, OGU-2, and a cobalt-based MOF demonstrated significant hydrogen generation rates, which increased with temperature, highlighting the potential of these materials in energy-related catalytic processes. rsc.org The catalytic performance of these MOFs is comparable to some of the highest values reported in the literature for similar systems. rsc.org
The functionalization of MOF linkers is a key strategy for enhancing catalytic performance. The incorporation of functional groups can modulate the electronic properties of the framework and introduce active sites for specific reactions. rsc.org For instance, the introduction of amine groups into terephthalate-based MOFs can alter the electronic density of the organic linkers, leading to improved catalytic effects. researchgate.net
The following table summarizes the catalytic performance of some MOFs with linkers structurally related to this compound.
| MOF | Metal Center | Linker | Reaction | Key Findings | Reference |
|---|---|---|---|---|---|
| Cu-BTC | Copper | Benzene-1,3,5-tricarboxylic acid | Oxidation, Click Chemistry, Friedel-Crafts Alkylation | Excellent catalytic activity due to tunable conditions and complex structural design. | researchgate.net |
| OGU-2 | Cadmium | Benzene-1,3,5-tricarboxylic acid | Hydrogen generation from NaBH4 methanolysis | High catalytic activity, with hydrogen generation rates from 15,400 to 27,400 mL H2 min⁻¹ gcat⁻¹. | rsc.org |
| Co-MOF | Cobalt | Benzene-1,3,5-tricarboxylic acid | Hydrogen generation from NaBH4 methanolysis | Catalytic activity increased by 87.2% with a 20 °C temperature increase. | rsc.org |
Gas Adsorption and Separation Properties of MOFs
The high surface area, tunable pore size, and adjustable functionality of MOFs make them excellent candidates for gas adsorption and separation applications. researchgate.netrsc.orgresearchgate.netscispace.com MOFs derived from linkers with a 1,3,5-substituted benzene core have been extensively studied for their ability to selectively capture and separate various gases, most notably carbon dioxide.
A study on novel MOFs synthesized from the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) organic linker, which shares the same C3 symmetry as this compound, demonstrated excellent CO2 adsorption capabilities. The TIBM-Cu MOF, in particular, showed a high CO2 uptake of 3.60 mmol/g at 1 bar and 298 K, which was attributed to the presence of open copper sites. researchgate.net This material also exhibited considerable CO2/N2 selectivity. researchgate.net
The performance of these MOFs in gas separation is influenced by both the metal center and the organic linker. The choice of metal can affect the pore size and the binding affinity for different gas molecules. For example, in the TIBM-based MOFs, the copper-containing framework outperformed its chromium and aluminum counterparts in CO2 capture. researchgate.net
The table below presents data on the gas adsorption properties of MOFs with linkers analogous to this compound.
| MOF | Metal Center | Organic Linker | Gas Adsorbed | Adsorption Capacity | CO2/N2 Selectivity | Reference |
|---|---|---|---|---|---|---|
| TIBM-Cu | Copper | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | CO2 | 3.60 mmol/g at 1 bar, 298 K | 53 | researchgate.net |
| TIBM-Al | Aluminum | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | CO2 | 2.1 mmol/g at 1 bar, 298 K | 35 | researchgate.net |
| TIBM-Cr | Chromium | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | CO2 | 1.6 mmol/g at 1 bar, 298 K | 10 | researchgate.net |
Electrochemical Applications in MOFs
The electrochemical properties of MOFs are of growing interest for applications in energy storage and sensing. The porous nature of MOFs, combined with the redox activity of the metal centers and the electronic properties of the organic linkers, makes them suitable for use as electrode materials in batteries and supercapacitors, as well as in electrochemical sensors.
MOFs based on benzene-1,3,5-tricarboxylate have been investigated as anode materials in lithium-ion batteries. A study on zinc(II) and benzene-1,3,5-tricarboxylate based MOFs demonstrated their potential to enhance the performance of lithium-ion batteries compared to traditional graphite (B72142) anodes. researchgate.net These MOFs offer a large surface area and high porosity, which facilitates the charge-discharge mechanism. researchgate.net
The electrochemical synthesis of MOFs is also a promising route for producing these materials in a controlled manner. mdpi.com The synthesis of Cu3(BTC)2, for example, can be achieved through an electrochemical method where factors like applied current and electrolyte concentration influence the morphology and structure of the final product. mdpi.com
Supramolecular Assembly and Crystal Engineering
The ability of this compound to form well-defined supramolecular structures is governed by a variety of non-covalent interactions. These interactions can be precisely controlled to engineer crystalline materials with desired properties and dimensionalities.
Self-Assembly Mechanisms (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Interactions)
The self-assembly of molecules containing the benzene-1,3,5-trisubstituted core is driven by a combination of intermolecular forces. In the case of benzene-1,3,5-tricarboxamides, a close analogue of the trinitrile, hydrogen bonding is a dominant force, leading to the formation of one-dimensional, rod-like structures. rsc.orgresearchgate.net These structures are stabilized by threefold hydrogen bonding between the amide groups. rsc.org
Pi-pi stacking interactions also play a crucial role in the self-assembly of these aromatic systems. The benzene rings can stack in a parallel-displaced or T-shaped arrangement, contributing to the stability of the supramolecular architecture. stfc.ac.uk In aromatic liquids, it has been observed that at small molecular separations, there is a preference for parallel pi-pi contacts with an offset, similar to the structure of graphite. stfc.ac.uk
While not as common as hydrogen bonding, halogen bonding can also direct the self-assembly of aromatic molecules. The nitrile groups of this compound could potentially act as halogen bond acceptors.
Formation of 1D and 2D Supramolecular Structures
The directional nature of the non-covalent interactions in this compound and its derivatives allows for the formation of ordered one-dimensional (1D) and two-dimensional (2D) supramolecular structures. For instance, benzene-1,3,5-tricarboxamides are known to self-assemble into 1D nanometer-sized rod-like structures. rsc.org
The formation of 2D networks has been observed with 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid on a silver surface, where it forms honeycomb networks with large cavities. mpg.de These 2D structures can undergo temperature-induced phase transformations to more closely packed arrangements. mpg.de The ability to form such extended networks is a key aspect of crystal engineering, enabling the design of porous materials with specific functionalities.
Coordination polymers, which are closely related to MOFs, can also form 1D, 2D, and 3D structures depending on the coordination geometry of the metal ion and the connectivity of the organic linker. uitm.edu.myscielo.org.mxnih.gov
Twinning Deformation in Organic Crystals
Twinning is a mode of deformation in crystalline materials where a region of the crystal undergoes a shear transformation, resulting in a new orientation that is a mirror image of the parent crystal. This phenomenon is an important mechanism for the plastic deformation of crystals. While the study of mechanical twinning in organic crystals is a growing field, specific research on the twinning deformation of this compound crystals is not widely reported in the reviewed literature. rsc.org
In general, deformation twinning in organic crystals can be induced by mechanical stress and is influenced by factors such as the crystal structure and the nature of the intermolecular interactions. rsc.orgresearchgate.netresearchgate.net The ability of a crystal to undergo twinning can impart flexibility and toughness to the material. rsc.org
Crystal Design and Functional Properties
This compound's molecular structure is key to its role in crystal engineering. Its planar geometry and threefold (C3) rotational symmetry make it an ideal trigonal building block, or node, for the bottom-up construction of highly ordered, porous crystalline materials. The nitrile functional groups are pivotal, capable of participating in various chemical reactions, such as cyclotrimerization, to form robust, covalently linked networks. This allows for the precise design of crystal structures with tailored pore sizes, shapes, and functionalities, leading to materials with specific, high-performance properties.
A prime example of its application is in the synthesis of Covalent Triazine Frameworks (CTFs). In this context, the nitrile groups of this compound undergo a trimerization reaction to form aromatic triazine rings, which act as strong, rigid linkages. This process creates a two-dimensional or three-dimensional porous polymer network. The structure and properties of the resulting framework can be controlled by adjusting synthesis conditions.
Detailed research into the ionothermal synthesis of a Covalent Triazine Framework (CTF-0) from this compound using a zinc chloride (ZnCl₂) catalyst demonstrates the tunability of the final material's properties. researchgate.net The reaction temperature and the ratio of monomer to catalyst significantly influence the degree of crystallinity and the specific surface area of the framework. researchgate.net
For instance, conducting the synthesis at a lower temperature (400 °C) with a higher proportion of ZnCl₂ results in a more crystalline material, as confirmed by X-ray diffraction (XRD) measurements. researchgate.net However, this crystalline phase typically exhibits a lower surface area. Conversely, increasing the reaction temperature to 600 °C leads to the formation of an amorphous material that possesses a significantly larger Brunauer–Emmett–Teller (BET) surface area, reaching up to 2000 m²g⁻¹. researchgate.net This highlights a common trade-off in framework synthesis between achieving long-range crystalline order and maximizing porosity.
The functional properties of these materials are a direct consequence of their designed crystal structure. The high surface area and porous nature of CTFs derived from this compound make them excellent candidates for applications in gas storage and catalysis. researchgate.net The material with the highest surface area, for example, showed good catalytic activity for the cycloaddition of CO₂ to epoxides, a chemically significant reaction. researchgate.net Furthermore, the crystalline variants of CTF-0 have demonstrated notable carbon dioxide uptake capabilities. researchgate.net
The table below summarizes the impact of synthesis conditions on the properties of Covalent Triazine Frameworks prepared from this compound. researchgate.net
| Material Name | Synthesis Temperature (°C) | Monomer/Catalyst Ratio (mol/mol) | Structure | Specific Surface Area (m²/g) | Key Functional Property |
|---|---|---|---|---|---|
| CTF-0 (Crystalline) | 400 | Lower | Crystalline | ~500 | High CO₂ Uptake |
| CTF-0 (Amorphous) | 600 | Higher | Amorphous | ~2000 | Good Catalytic Activity |
Beyond CTFs, the Cambridge Crystallographic Data Centre (CCDC) contains entries for the crystal structure of this compound itself, providing fundamental data for computational modeling and the design of new crystalline materials, such as co-crystals and other frameworks. nih.gov The precise arrangement of molecules in the solid state, dictated by intermolecular interactions, is foundational to predicting and realizing novel functional properties.
Advanced Applications and Future Research Directions
Organic Electronics and Optoelectronic Materials
The rigid, planar, and electronically distinct nature of the benzene-1,3,5-tricarbonitrile core and its analogues, such as 1,3,5-triazine (B166579), makes them valuable components in the design of materials for organic electronics. These cores are frequently used to construct star-shaped molecules that exhibit desirable thermal, morphological, and photophysical properties.
Use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
While direct applications of this compound are less common, the structurally similar 1,3,5-triazine core is a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the triazine ring makes it an excellent building block for electron-transport materials (ETMs) and bipolar host materials, which are crucial for efficient OLED device performance. rsc.orgrsc.org
Researchers have synthesized various star-shaped 1,3,5-triazine derivatives to serve as host materials for phosphorescent OLEDs (PhOLEDs). rsc.orgrsc.org For instance, compounds linking a 1,3,5-triazine core to peripheral aryl groups like biphenyl (B1667301) or triphenyl have demonstrated good electron mobilities, exceeding 10⁻⁴ cm²V⁻¹ s⁻¹. rsc.org An OLED device using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as a host material achieved a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm W⁻¹. rsc.org Similarly, bipolar host materials incorporating both a 1,3,5-triazine unit (electron-accepting) and a carbazole (B46965) unit (electron-donating) have been developed for highly efficient blue and green PhOLEDs. rsc.org One such device exhibited a maximum external quantum efficiency of 21.2% for green emission, which remained high (20.0%) even at a luminance of 10,000 cd m⁻², indicating low efficiency roll-off. rsc.org
The popularity of the triazine moiety in OLED research stems from several advantages: it is easy to synthesize and functionalize, it provides structural stability, and the linkage to electron-donating groups can be rationally designed to tune material properties. st-andrews.ac.uk
| Host Material Designation | Key Structural Moieties | Device Color | Maximum External Quantum Efficiency (EQEmax) | Reference |
|---|---|---|---|---|
| T2T | 1,3,5-triazine, Biphenyl | Green | 17.5% | rsc.org |
| DPTPCz | 1,3,5-triazine, Carbazole | Green | 21.2% | rsc.org |
| DPTPCz | 1,3,5-triazine, Carbazole | Blue | 14.4% | rsc.org |
| m-CzTRZ | 1,3,5-triazine, Carbazole | Blue | 19.2% | st-andrews.ac.uk |
Tuning of Optoelectronic Properties
The optoelectronic properties of materials based on the benzene-1,3,5-trisubstituted scaffold can be precisely tuned through molecular engineering. For 1,3,5-triazine derivatives used in OLEDs, the choice of peripheral aryl substituents attached to the core significantly influences the material's properties. rsc.orgmdpi.com
Key tunable properties include:
Triplet Energy: The linkage between the central core and the peripheral groups affects the extent of π-conjugation. A meta-linkage, for example, can limit conjugation, resulting in a high triplet energy (e.g., 2.80 eV for T2T), which is crucial for hosting high-energy (blue) phosphorescent emitters. rsc.org
Electron Mobility: The nature of the substituents impacts how the molecules pack in the solid state, which in turn affects charge transport. Studies have shown that electron mobilities can be systematically varied by changing the peripheral groups. rsc.org
Conformational Geometry: The rotation around the bonds connecting the central triazine core to its side arms can lead to different conformers (e.g., symmetric "propeller" vs. asymmetric conformers). mdpi.comnih.gov This conformational mobility can be controlled by the choice of substituents and affects the material's final photophysical properties and performance in a device. mdpi.comnih.gov The energy barrier for this rotation has been measured to be in the range of 11.7 to 14.7 kcal/mol. nih.gov
This ability to systematically modify the chemical structure allows for the rational design of materials with optimized properties for specific electronic or optoelectronic applications.
Biomedical and Pharmaceutical Research
Derivatives of the this compound scaffold, particularly its tricarboxylic acid and tricarboxamide analogues, have garnered significant interest in biomedical research for their utility in creating functional materials for therapy and diagnostics.
Exploration of Biological Activities (e.g., Anticancer, Antimicrobial)
The core structure of this compound serves as a precursor to molecules with notable biological activities.
Anticancer Activity: While research on the tricarbonitrile itself is limited, related heterocyclic derivatives such as those containing a 1,3,5-triazine ring have been investigated as potent anticancer scaffolds. nih.gov These structures serve as rigid linkers in the design of new benzenesulfonamide (B165840) derivatives that act as inhibitors of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors. nih.gov Certain compounds from these series have shown significant cytotoxic activity against breast cancer and leukemia cell lines, with one derivative arresting the cell cycle and inducing apoptosis in breast cancer cells. nih.gov In another study, novel triheterocyclic molecules synthesized from a benzene-1,3,5-tricarbohydrazide (B3069294) precursor were evaluated for their cytotoxic effects. mdpi.com Several of these compounds, incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, were found to be potent against MCF-7 (breast) and HepG-2 (liver) cancer cells, acting as inhibitors of the enzyme LSD1. mdpi.com
Antimicrobial Activity: The derivative benzene-1,3,5-tricarboxylic acid is a common linker used to create metal-organic frameworks (MOFs), which can exhibit antimicrobial properties. mdpi.comnih.govresearchgate.net Researchers have synthesized novel MOFs using an antibacterial tricarboxylate linker combined with copper(II) or zinc(II) ions, both of which are known to have antibacterial effects. mdpi.com These MOFs were tested against Staphylococcus epidermidis (Gram-positive) and Escherichia coli (Gram-negative), showing activity against both bacterial strains, with a more pronounced effect against S. epidermidis. mdpi.comnih.gov
Drug Delivery Systems (e.g., MOF-based)
One of the most prominent applications of the benzene-1,3,5-trisubstituted scaffold in medicine is in the construction of Metal-Organic Frameworks (MOFs) for drug delivery. In this context, Benzene-1,3,5-tricarboxylic acid (BTC), also known as trimesic acid, serves as a key organic linker that coordinates with metal ions (e.g., copper, iron, zirconium) to form highly porous, crystalline structures. nih.govmdpi.com
These MOFs possess several features that make them excellent candidates for drug delivery:
High Porosity and Surface Area: MOFs can have exceptionally high Brunauer–Emmett–Teller (BET) surface areas (1,000 to 7,000 m²/g), allowing for a large amount of drug to be loaded within the pores. nih.gov
Tunable Structure: The size of the pores and the chemical functionality of the framework can be tailored by selecting different metal ions and organic linkers. mdpi.com
Controlled Release: The loaded drug can be released over a sustained period, which can be triggered by environmental factors like pH changes. mdpi.com
For example, a copper-based MOF, HKUST-1, which is constructed from copper ions and BTC linkers, has been used to encapsulate the drug baclofen. nih.gov Iron-based MOFs using the BTC linker have also been synthesized to create microcapsules for drug delivery. mdpi.com Similarly, zirconium-based MOFs like MOF-808 utilize the 1,3,5-benzenetricarboxylate linker for creating nanocarriers. mdpi.com
| MOF Name/Type | Metal Ion | Organic Linker | Example Application | Reference |
|---|---|---|---|---|
| HKUST-1 (Cu-BTC) | Copper (Cu²⁺) | Benzene-1,3,5-tricarboxylic acid | Encapsulation of baclofen | nih.gov |
| Fe-BTC | Iron (Fe³⁺) | Benzene-1,3,5-tricarboxylic acid | General drug delivery microcapsules | mdpi.com |
| MOF-808 | Zirconium (Zr⁴⁺) | Benzene-1,3,5-tricarboxylic acid | General drug delivery nanocarriers | mdpi.com |
| MIL-100 | Chromium (Cr³⁺) | Benzene-1,3,5-tricarboxylic acid | Encapsulation of ibuprofen | researchgate.net |
Biomaterial Development (e.g., Benzene-1,3,5-tricarboxamide derivatives)
Benzene-1,3,5-tricarboxamide (BTA) derivatives are versatile building blocks for creating supramolecular polymers and hydrogels with significant potential as biomaterials for tissue engineering. digitellinc.comrsc.org These molecules self-assemble, primarily through threefold hydrogen bonding and hydrophobic interactions, into long, one-dimensional fibrous structures that mimic the architecture of the natural extracellular matrix (ECM). digitellinc.comacs.org
These BTA-based hydrogels are highly attractive for tissue engineering because they are:
Biomimetic: Their fibrous structure resembles natural ECM proteins like collagen. rsc.org
Tunable: The mechanical and viscoelastic properties of the hydrogels can be precisely controlled by making small chemical modifications to the BTA molecules, such as altering the length of hydrophobic side chains. nih.govmaastrichtuniversity.nl This allows for the creation of materials with properties that can be matched to specific soft tissues. rsc.org
Dynamic and Responsive: The non-covalent interactions holding the fibers together are reversible, giving the hydrogels shear-thinning and self-healing properties. digitellinc.comuhasselt.be This makes them suitable for use as injectable scaffolds or as "bioinks" for 3D bioprinting. digitellinc.comuhasselt.be
Biocompatible: Studies have shown that BTA-based hydrogels exhibit low cytotoxicity and support the viability of various cell types, including chondrocytes and human mesenchymal stem cells. digitellinc.comacs.orgnih.gov
Research has demonstrated that by simply mixing two different BTA architectures—one with slow exchange dynamics and one with fast exchange dynamics—hydrogels with tunable mechanical properties can be created. rsc.orgnih.gov Furthermore, by incorporating reactive chemical groups like norbornene into the BTA structure, the self-assembled fibers can be covalently cross-linked after assembly. digitellinc.comuhasselt.be This strategy, inspired by the natural cross-linking of collagen, results in tough hydrogels that can withstand high levels of strain while still being composed of over 90% water. digitellinc.comuhasselt.be These advanced hydrogels have been successfully used to bioprint human mesenchymal stromal cell spheroids and guide their differentiation into cartilage tissue. digitellinc.comuhasselt.be
Catalysis Beyond MOFs
The application of this compound extends into the realm of catalysis, where it serves not just as a component of MOFs but also as a precursor to other catalytically active materials and as a participant in photochemical reactions.
This compound is a key monomer in the synthesis of Covalent Triazine Frameworks (CTFs), a class of porous organic polymers with significant catalytic potential. Through the trimerization of its nitrile groups, typically under ionothermal conditions in molten zinc chloride, this compound forms a highly stable, nitrogen-rich network. acs.org
One notable example is the material designated CTF-0, which is prepared directly from the trimerization of this compound. acs.org Research has demonstrated that when synthesized at elevated temperatures, this framework, while amorphous, possesses an exceptionally large surface area, reaching up to 2000 m²/g. acs.org This high surface area, combined with the catalytically active triazine units, imparts good catalytic activity for the cycloaddition of CO2 to epoxides, an important reaction for carbon capture and utilization. acs.org
Furthermore, this compound can participate directly in photochemical processes. In the presence of ultraviolet light, it can act as a photosensitizer, initiating reactions through photoinduced electron transfer. rsc.org For instance, the irradiation of this compound in an acetonitrile (B52724) solution with toluene (B28343) leads to the formation of 1-benzyl-3,5-dicyanobenzene. rsc.org This reaction proceeds through a mechanism involving electron transfer from toluene to the excited state of the trinitrile, demonstrating its role in facilitating organic transformations. rsc.org
Emerging Applications and Unexplored Frontiers
The distinct structure of this compound makes it a candidate for developing next-generation materials for sensing and environmental applications, marking it as a compound with significant unexplored potential.
The development of sensors using this compound as a primary component is an emerging and relatively unexplored frontier. While direct applications of the standalone molecule in sensing are not widely documented, its utility as a building block for porous crystalline materials suggests significant future potential. Covalent Organic Frameworks (COFs), and specifically CTFs derived from this compound, are considered promising platforms for sensory materials. researchgate.net Their inherent porosity, high surface area, and the ability to functionalize their structure provide an ideal scaffold for hosting recognition sites for various analytes. researchgate.net The general class of CTFs has been investigated for applications such as the selective colorimetric detection of metal ions, indicating a potential pathway for frameworks derived from this compound. researchgate.net The development of these materials into functional chemical sensors remains a promising direction for future research.
A significant and well-researched application of this compound is in the synthesis of porous polymers for carbon dioxide (CO2) capture. researchgate.net The precise, C3-symmetric geometry of the molecule makes it an ideal building block for creating porous organic polymers (POPs) with high surface areas and tailored pore sizes, which are critical for efficient gas adsorption. researchgate.net
Specifically, its use in synthesizing Covalent Triazine Frameworks (CTFs) has yielded materials with impressive CO2 capture capabilities. The trimerization of this compound in molten zinc chloride can be controlled by modifying the reaction temperature, time, and monomer-to-catalyst ratio to produce CTFs with varying properties. acs.org Crystalline frameworks with surface areas around 500 m²/g have demonstrated high CO2 uptake, while amorphous versions prepared at higher temperatures can achieve surface areas exceeding 2000 m²/g. acs.orgresearchgate.net The high nitrogen content of these triazine-based frameworks enhances their affinity for CO2 through dipole-quadrupole interactions. researchgate.net
The table below summarizes the properties of a Covalent Triazine Framework derived from this compound and its performance in CO2 capture.
| Material Name | Precursor | Synthesis Temperature | Surface Area (m²/g) | CO₂ Uptake Capacity |
| CTF-0 | This compound | 600 °C | 2011 | High |
| Crystalline CTF | This compound | Lower Temperatures | ~500 | High |
This table presents data on Covalent Triazine Frameworks (CTFs) synthesized from this compound, highlighting their properties relevant to CO2 capture. Data sourced from multiple studies. acs.orgresearchgate.net
Q & A
Q. Table 1: Catalyst Comparison for Cyanation
| Catalyst | Substrate | Yield (%) | TON/TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| CuNi/GO-I | 1,3,5-tribromobenzene | 81 | 43/2 | |
| Pd@CC1r/Pd@CC2r | Polyhalides | ~80 | N/A |
Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Identifies proton-deficient environments and confirms symmetry (e.g., single peak for equivalent nitrile groups) .
- FT-IR Spectroscopy : Detects C≡N stretching vibrations (~2240 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₉N₃: 159.06 g/mol) and isotopic patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 250°C in inert atmospheres .
How do reaction conditions influence the formation of byproducts in this compound synthesis?
Methodological Answer:
Byproducts like 3-(2-fluorophenyl)pentane-1,3,5-tricarbonitrile may form during acrylonitrile condensation reactions due to incomplete cyanation or side-chain additions. Key parameters:
- Temperature Control : Excessively high temperatures (>160°C) promote decomposition.
- Catalyst Loading : Substoichiometric CuNi/GO-I (0.5 mol%) minimizes side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyanide ion mobility, improving selectivity .
Advanced Research Questions
What mechanistic insights explain the high catalytic efficiency of CuNi/GO-I in cyanation reactions?
Methodological Answer:
The CuNi bimetallic synergy on graphene oxide (GO) enhances electron transfer and substrate adsorption:
- Electron Deficiency : Fluorinated derivatives (e.g., 2,4,6-Trifluorothis compound) increase electrophilicity, accelerating oxidative addition of aryl halides .
- GO Support : Provides high surface area and stabilizes metal nanoparticles, preventing aggregation .
- Kinetic Studies : Turnover frequency (TOF) of 2 h⁻¹ suggests rate-limiting steps involve C–CN bond formation .
How can computational modeling predict this compound’s electronic properties for optoelectronic applications?
Methodological Answer:
Density Functional Theory (DFT) simulations reveal:
- HOMO-LUMO Gap : ~3.5 eV, indicating potential as an electron-transport layer in organic electronics .
- Electron-Withdrawing Effects : Nitrile groups lower LUMO levels, enhancing electron affinity .
- Substituent Effects : Fluorination (e.g., 2,4,6-Trifluoro derivatives) further reduces LUMO by 0.8 eV, critical for designing n-type semiconductors .
What strategies optimize this compound’s integration into supramolecular polymers?
Methodological Answer:
Exploit its trigonal symmetry and strong dipole interactions:
- Coordination Polymers : Pair with transition metals (e.g., Zn²⁺) to form porous frameworks for gas storage .
- Hydrogen-Bonding Networks : Combine with triazine derivatives to create self-healing materials via reversible N–H···N≡C interactions .
- Hierarchical Assembly : Use π-stacking to align monomers unidirectionally, mimicking biological systems like cytoskeletons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
